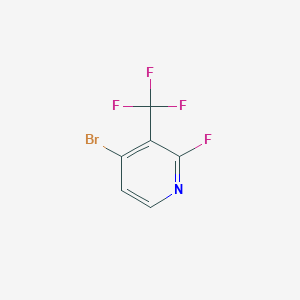
4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2BrF4N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound contains a bromine atom, a fluorine atom, and a trifluoromethyl group attached to the pyridine ring .
Synthesis Analysis
The synthesis of “4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines (TFMP) are often used as intermediates in the synthesis of various compounds . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine” consists of a pyridine ring with a bromine atom at the 4th position, a fluorine atom at the 2nd position, and a trifluoromethyl group at the 3rd position . The exact mass of the molecule is 242.93067 g/mol .Chemical Reactions Analysis
Trifluoromethylpyridines, including “4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine”, can act as reactants in various chemical reactions . For example, they can be used in the preparation of aminopyridines through amination reactions . They can also serve as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
“4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine” has a molecular weight of 243.98 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 160 . It has no hydrogen bond donors but has five hydrogen bond acceptors . The compound is non-rotatable .Wissenschaftliche Forschungsanwendungen
Agrochemical and Pharmaceutical Industries
- Application Summary : TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Aminopyridines
- Application Summary : 2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of TFMP, acts as a reactant in the preparation of aminopyridines through amination reactions .
- Methods of Application : The compound is used as a reactant in amination reactions to prepare aminopyridines .
- Results or Outcomes : The method allows for the synthesis of aminopyridines, which are important compounds in various fields of chemistry .
Synthesis of Tetramethylbiphenyls
- Application Summary : 2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of TFMP, is used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
- Methods of Application : The compound is used as a catalytic ligand in the aerobic oxidative coupling of xylene, which is catalyzed by palladium .
- Results or Outcomes : This method allows for the regioselective preparation of tetramethylbiphenyls .
Preparation of Pyrazolopyridines
- Application Summary : 2-Bromo-4-(trifluoromethyl)pyridine is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
- Methods of Application : The compound is used as a reactant in the synthesis of pyrazolopyridines .
- Results or Outcomes : The resulting pyrazolopyridines act as kinase LRRK2 inhibitors, which have potential applications in the treatment and prevention of cancer and neurodegenerative diseases .
Synthesis of Nicotinic Acid
- Application Summary : 2-Bromo-4-(trifluoromethyl)pyridine is used in the synthesis of nicotinic acid . Nicotinic acid, also known as niacin, is an essential nutrient for humans .
- Methods of Application : Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .
- Results or Outcomes : This method allows for the synthesis of nicotinic acid, which is an essential nutrient for humans .
Manufacturing TFMPs
- Application Summary : The demand for TFMP derivatives has been increasing steadily in the last 30 years . TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Methods of Application : The manufacturing of TFMPs is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : These methods allow for the production of TFMP derivatives to meet the growing demand .
Zukünftige Richtungen
Trifluoromethylpyridines, including “4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine”, have found significant applications in the agrochemical and pharmaceutical industries . With ongoing research, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFXSFBFEPFSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)
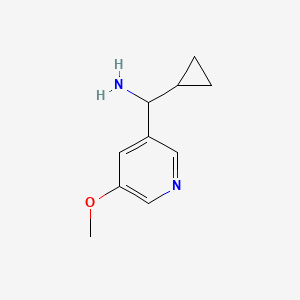
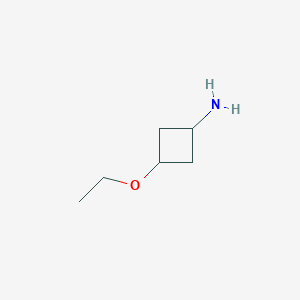
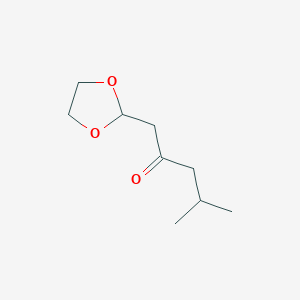
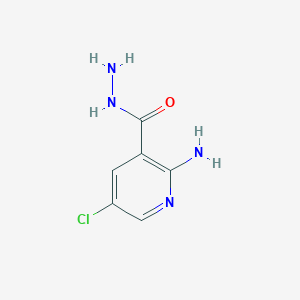
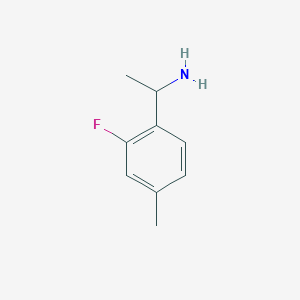
![1-[(2R)-pyrrolidin-2-yl]ethanol](/img/structure/B1396158.png)
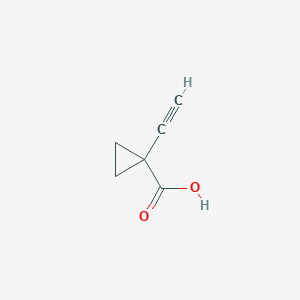
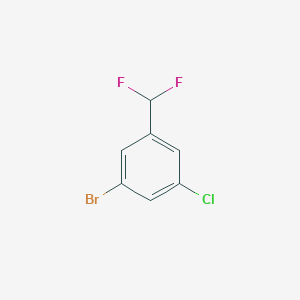
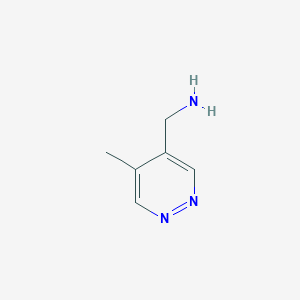
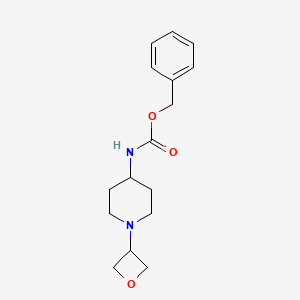
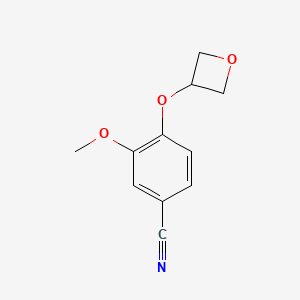
![6-Amino-5H-[1,3]-thiazolo-[3,2-a]-pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1396167.png)